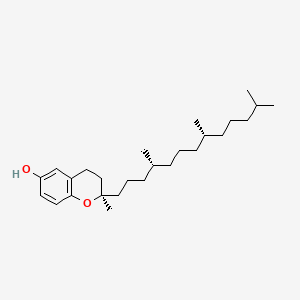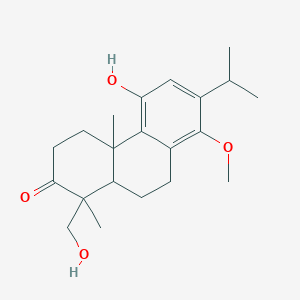
beta-Amyloid (1-43)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Amyloid (1-43) is a peptide consisting of 43 amino acids derived from the amyloid precursor protein. It is a significant component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. The accumulation and aggregation of beta-Amyloid peptides are believed to play a crucial role in the pathogenesis of Alzheimer’s disease, leading to neurodegeneration and cognitive decline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Amyloid (1-43) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Preparation: The resin is functionalized with a suitable linker to facilitate peptide chain elongation.
Amino Acid Coupling: Each amino acid is activated using reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and coupled to the growing peptide chain.
Deprotection: After each coupling step, the protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of beta-Amyloid (1-43) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-throughput purification techniques ensures the production of high-purity peptides suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Beta-Amyloid (1-43) undergoes various chemical reactions, including:
Aggregation: The peptide can aggregate to form oligomers and fibrils, which are associated with its neurotoxic effects.
Oxidation: Oxidative modifications can occur, leading to the formation of reactive oxygen species and further aggregation.
Proteolysis: Enzymatic cleavage by proteases can generate shorter peptide fragments.
Common Reagents and Conditions
Aggregation: Aggregation is typically induced under physiological conditions, such as neutral pH and the presence of metal ions like zinc and copper.
Oxidation: Oxidative reactions can be facilitated by the presence of hydrogen peroxide or other reactive oxygen species.
Proteolysis: Proteolytic cleavage is mediated by enzymes such as beta-secretase and gamma-secretase.
Major Products Formed
Oligomers and Fibrils: Aggregation leads to the formation of soluble oligomers and insoluble fibrils.
Oxidized Peptides: Oxidative modifications result in the formation of oxidized peptide species.
Cleaved Fragments: Proteolysis generates shorter peptide fragments with varying biological activities.
Scientific Research Applications
Beta-Amyloid (1-43) has numerous applications in scientific research:
Chemistry: It is used to study peptide aggregation and the development of aggregation inhibitors.
Biology: Researchers investigate its role in cellular processes and its interactions with other biomolecules.
Medicine: It serves as a target for developing therapeutic agents for Alzheimer’s disease. Studies focus on understanding its neurotoxic effects and identifying potential drug candidates.
Industry: Beta-Amyloid (1-43) is utilized in the development of diagnostic tools and assays for Alzheimer’s disease research
Mechanism of Action
Beta-Amyloid (1-43) exerts its effects through several mechanisms:
Aggregation and Plaque Formation: The peptide aggregates to form amyloid plaques, which disrupt neuronal function and lead to cell death.
Oxidative Stress: It induces oxidative stress by generating reactive oxygen species, contributing to neuronal damage.
Synaptic Dysfunction: Beta-Amyloid (1-43) interferes with synaptic signaling, leading to cognitive impairment.
Inflammation: The peptide activates microglia and astrocytes, triggering inflammatory responses that exacerbate neurodegeneration
Comparison with Similar Compounds
Similar Compounds
Beta-Amyloid (1-40): A shorter peptide variant that also forms amyloid plaques but is less prone to aggregation compared to beta-Amyloid (1-43).
Beta-Amyloid (1-42): Another variant that is highly prone to aggregation and is commonly studied in Alzheimer’s disease research.
Tau Protein: A microtubule-associated protein that forms neurofibrillary tangles in Alzheimer’s disease
Uniqueness of Beta-Amyloid (1-43)
Beta-Amyloid (1-43) is unique due to its specific amino acid sequence and its propensity to form highly neurotoxic aggregates. Its longer length compared to beta-Amyloid (1-40) and beta-Amyloid (1-42) may contribute to its distinct aggregation properties and biological effects .
Properties
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H150N22O27S/c1-21-45(14)68(106-85(133)70(47(16)23-3)105-72(120)48(17)94-59(114)36-90-74(122)51(26-24-25-30-87)98-77(125)54(33-56(88)111)100-78(126)55(39-109)97-61(116)38-92-79(127)64(41(6)7)101-57(112)27-28-63(118)119)81(129)93-37-60(115)96-53(32-40(4)5)76(124)99-52(29-31-136-20)75(123)103-65(42(8)9)80(128)91-34-58(113)89-35-62(117)102-66(43(10)11)82(130)104-67(44(12)13)83(131)107-69(46(15)22-2)84(132)95-49(18)73(121)108-71(50(19)110)86(134)135/h40-55,64-71,109-110H,21-39,87H2,1-20H3,(H2,88,111)(H,89,113)(H,90,122)(H,91,128)(H,92,127)(H,93,129)(H,94,114)(H,95,132)(H,96,115)(H,97,116)(H,98,125)(H,99,124)(H,100,126)(H,101,112)(H,102,117)(H,103,123)(H,104,130)(H,105,120)(H,106,133)(H,107,131)(H,108,121)(H,118,119)(H,134,135) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNSYPWMXQDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H150N22O27S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1956.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21R,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B8261114.png)
![(4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B8261121.png)


![[2-hydroxy-2-(7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)ethyl] acetate](/img/structure/B8261140.png)
![2-(4,9,12,17,17,19-Hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl)acetic acid](/img/structure/B8261141.png)
![2-(furan-3-yl)-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2,4a,5,7,8,9,10,10a-octahydro-1H-benzo[f]isochromene-7-carboxylic acid](/img/structure/B8261149.png)

![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B8261154.png)
![11-Hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione](/img/structure/B8261166.png)

![[3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B8261179.png)

